
2-Amino-3-(3-phenylphenyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-3-Phenyl-phenylalanine hydrochloride: is an aromatic amino acid derivative. It is a hydrochloride salt form of L-3-phenyl-phenylalanine, which is an essential amino acid. This compound is known for its role in the biosynthesis of other amino acids and its involvement in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of L-3-phenyl-phenylalanine hydrochloride typically begins with benzylamine and phenylacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods:
Fermentation: Industrial production may involve the fermentation of genetically modified microorganisms that can produce L-3-phenyl-phenylalanine, followed by purification and conversion to its hydrochloride salt.
Chemical Synthesis: Large-scale chemical synthesis involves the same steps as the laboratory synthesis but optimized for industrial conditions, including the use of continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: L-3-phenyl-phenylalanine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of phenylethylamine derivatives.
Substitution: Formation of nitro or halogenated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and enantiomeric purity.
Biology:
- Studied for its role in protein synthesis and metabolic pathways.
- Used in research on amino acid transport and metabolism.
Medicine:
- Investigated for its potential therapeutic effects in treating phenylketonuria (PKU).
- Explored for its role in the synthesis of neurotransmitters like dopamine and serotonin.
Industry:
- Used in the production of dietary supplements and pharmaceuticals.
- Employed in the synthesis of flavoring agents and food additives.
Mecanismo De Acción
Molecular Targets and Pathways:
- L-3-phenyl-phenylalanine hydrochloride is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
- It is involved in the phenylalanine hydroxylase pathway, where it is converted to tyrosine, which is further metabolized to produce neurotransmitters.
- The compound also plays a role in the synthesis of melanin, a pigment responsible for skin, hair, and eye color.
Comparación Con Compuestos Similares
L-Phenylalanine: A precursor to L-3-phenyl-phenylalanine, involved in similar biochemical pathways.
L-Tyrosine: Another aromatic amino acid derived from L-phenylalanine, involved in the synthesis of neurotransmitters.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness:
- L-3-phenyl-phenylalanine hydrochloride is unique due to its specific structure, which allows for distinct chemical reactions and biological activities.
- Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H16ClNO2 |
|---|---|
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H |
Clave InChI |
MRVMNSHMGDPTLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)
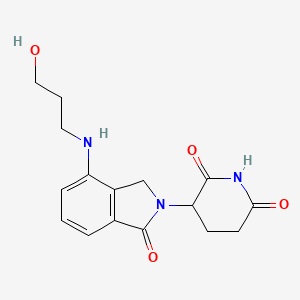
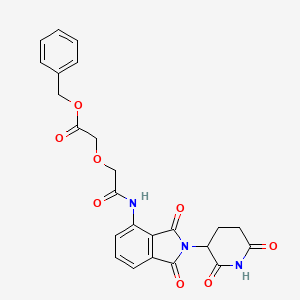
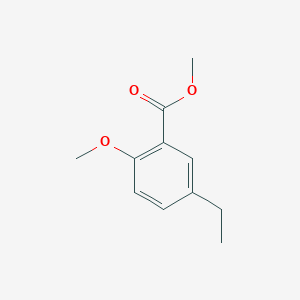

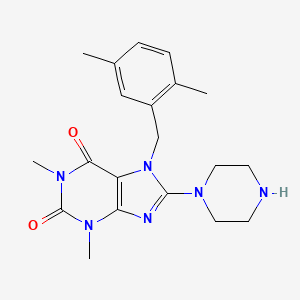
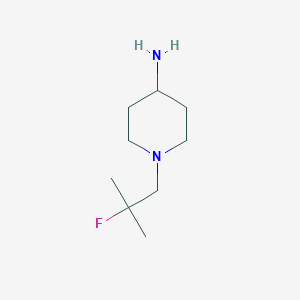
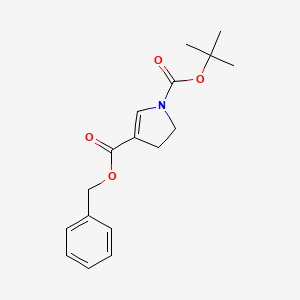
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)
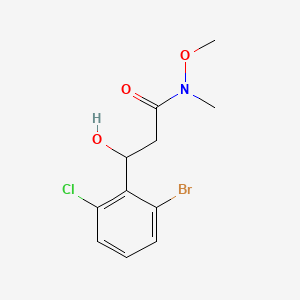
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
